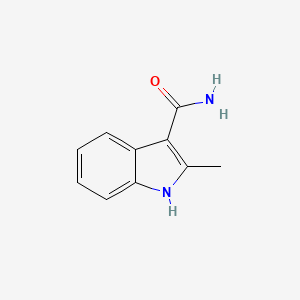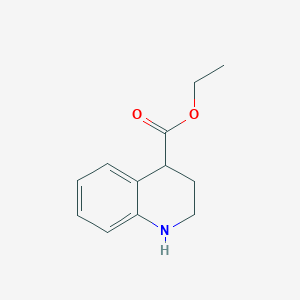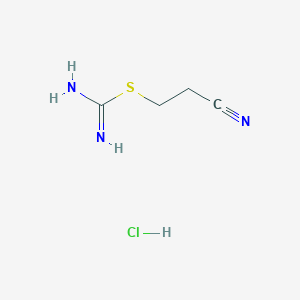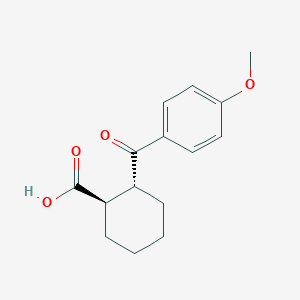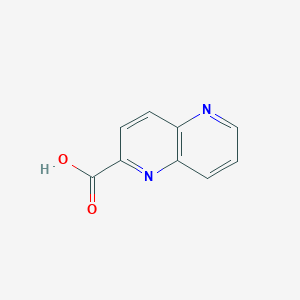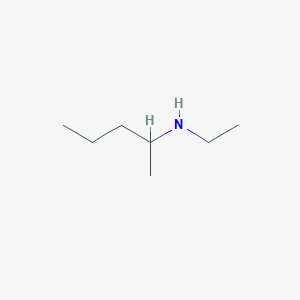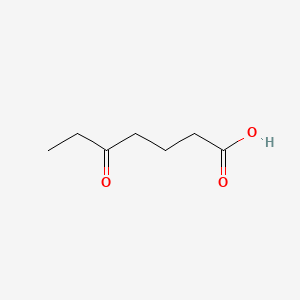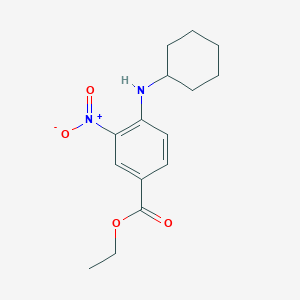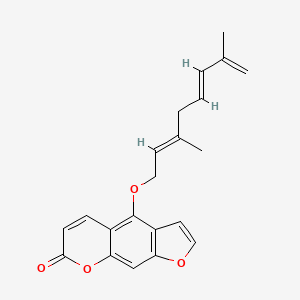![molecular formula C12H12N2O2 B1353219 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid CAS No. 18390-13-1](/img/structure/B1353219.png)
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
作用機序
Target of Action
The primary targets of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid are various bacterial species. This compound has been found to be active against Gram-negative bacteria such as Escherichia coli AB1157 and Gram-positive bacteria like Bacillus cereus .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. Pyrido[1,2-a]benzimidazoles were the most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity is associated with its structure, particularly the presence of nodal nitrogen atoms .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of this compound was found to be comparable to or exceeded the efficacy of commercial antibiotics such as tetracycline, kanamycin, levomycetin, and erythromycin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . These reactions generally require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .
科学的研究の応用
類似化合物との比較
Similar Compounds
Pyrido[1,2-a]benzimidazole: Shares a similar core structure but lacks the tetrahydro and carboxylic acid functionalities.
Benzimidazole: A simpler structure with a wide range of biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydro ring and carboxylic acid group enhances its solubility and ability to interact with various biological targets, making it a promising candidate for drug development .
特性
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
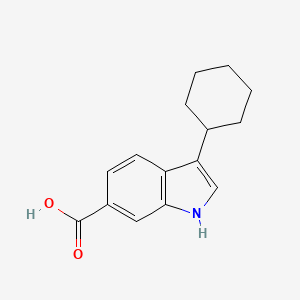
![7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene](/img/structure/B1353139.png)
